3-(4-Amino-3-pyridinyl)-2-propenoic acid

Description

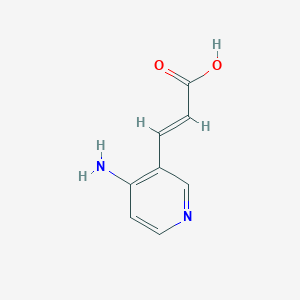

3-(4-Amino-3-pyridinyl)-2-propenoic acid is a β-amino acid derivative featuring a pyridine ring substituted with an amino group at the 4-position and a propenoic acid (acrylic acid) moiety at the 3-position. This structure combines the electronic properties of a heteroaromatic pyridine ring with the carboxylic acid functionality, making it a candidate for pharmaceutical and biochemical applications. β-Amino acids like this are notable for their metabolic stability compared to α-amino acids, as they resist enzymatic degradation .

Properties

IUPAC Name |

(E)-3-(4-aminopyridin-3-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c9-7-3-4-10-5-6(7)1-2-8(11)12/h1-5H,(H2,9,10)(H,11,12)/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVXPOYXSNKWPOE-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=CC(=C1N)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654791 | |

| Record name | (2E)-3-(4-Aminopyridin-3-yl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773132-83-5 | |

| Record name | (2E)-3-(4-Aminopyridin-3-yl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Amino-3-pyridinyl)-2-propenoic acid typically involves the following steps:

Starting Material: The synthesis begins with pyridine, which undergoes nitration to form 4-nitropyridine-N-oxide.

Reduction: The nitro group is then reduced using iron and acetic acid at reflux temperature to yield 4-aminopyridine.

Formation of Propenoic Acid Moiety: The 4-aminopyridine is then reacted with appropriate reagents to introduce the propenoic acid group, completing the synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. Continuous extraction with diethyl ether and the use of specialized equipment are often employed to increase yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Amino-3-pyridinyl)-2-propenoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Nitroso and nitro derivatives.

Reduction: Corresponding amines.

Substitution: Alkylated or acylated products.

Scientific Research Applications

3-(4-Amino-3-pyridinyl)-2-propenoic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its potential role in enzyme inhibition and as a probe for biological pathways.

Medicine: Investigated for its therapeutic potential in treating neurological disorders and as a precursor for drug development.

Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of 3-(4-Amino-3-pyridinyl)-2-propenoic acid involves its interaction with molecular targets such as enzymes and receptors. It can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. The compound’s structure allows it to interact with various molecular targets, leading to diverse biological effects .

Comparison with Similar Compounds

3-Amino-3-(pyridin-3-yl)propanoic Acid

- Structure: Propanoic acid backbone with an amino group and pyridin-3-yl substituent at the β-carbon.

- Key Differences: Backbone: Propanoic acid (saturated C3 chain) vs. propenoic acid (unsaturated C3 chain) in the target compound. Substituent Position: Pyridin-3-yl group vs. 4-amino-3-pyridinyl group. Molecular Weight: 166.18 g/mol (propanoic acid derivative) vs. ~167 g/mol (estimated for propenoic acid derivative).

- Functional Impact: The unsaturated propenoic acid chain in the target compound may enhance reactivity in Michael addition or polymerization, whereas the saturated propanoic acid in 3-amino-3-(pyridin-3-yl)propanoic acid offers greater conformational flexibility .

3-Amino-3-(4-fluorophenyl)propionic Acid

- Structure: β-Amino acid with a 4-fluorophenyl substituent.

- Key Differences: Aromatic System: Fluorophenyl (electron-withdrawing) vs. amino-pyridinyl (electron-donating and basic). Polarity: The pyridine ring in the target compound introduces nitrogen-based polarity, improving water solubility compared to the hydrophobic fluorophenyl group. Biological Interactions: The amino-pyridinyl group enables hydrogen bonding and π-π stacking, whereas the fluorophenyl group primarily engages in hydrophobic interactions .

(R)-2-Amino-3-(pyridin-3-yl)propanoic Acid

- Structure: α-Amino acid with a pyridin-3-yl side chain.

- Key Differences: Amino Acid Type: α- vs. β-amino acid. α-Amino acids are more prone to enzymatic cleavage. Chirality: The (R)-configuration in this compound vs. Applications: α-Amino acids are building blocks for peptides, while β-amino acids like the target compound are used in peptidomimetics and drug design .

Data Table: Comparative Analysis

| Compound Name | Backbone | Substituent | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| 3-(4-Amino-3-pyridinyl)-2-propenoic acid | Propenoic acid | 4-Amino-3-pyridinyl | ~167 | Unsaturated, π-π interactions, basic |

| 3-Amino-3-(pyridin-3-yl)propanoic acid | Propanoic acid | Pyridin-3-yl | 166.18 | Saturated, flexible, moderate polarity |

| 3-Amino-3-(4-fluorophenyl)propionic acid | Propanoic acid | 4-Fluorophenyl | 183.18 | Hydrophobic, electron-withdrawing |

| (R)-2-Amino-3-(pyridin-3-yl)propanoic acid | Propanoic acid | Pyridin-3-yl (α-position) | 166.18 | α-Amino acid, chiral, peptide precursor |

Research Findings and Implications

- Synthetic Utility : The target compound’s unsaturated backbone allows for conjugation reactions, making it valuable in polymer chemistry and drug-linker systems .

- Pharmacological Potential: The amino-pyridinyl group may enhance binding to kinases or receptors, as seen in related pyridine-based drugs .

- Stability: As a β-amino acid, it exhibits prolonged half-life in biological systems compared to α-amino acids like (R)-2-Amino-3-(pyridin-3-yl)propanoic acid .

Biological Activity

3-(4-Amino-3-pyridinyl)-2-propenoic acid, also known as a pyridine derivative, has attracted attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of an amino group attached to a pyridine ring and a propenoic acid moiety, which may influence its reactivity and biological interactions. Its chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may act as an enzyme inhibitor or modulator of various signaling pathways.

Potential Mechanisms Include:

- Inhibition of Enzymatic Activity: The compound has been shown to inhibit enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation: It may interact with receptors involved in inflammatory responses, thus exhibiting anti-inflammatory properties.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For instance, it has demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

Case Study Findings:

- In vitro studies reported IC50 values ranging from 5 to 15 µM against MCF-7 cells, indicating potent growth inhibition compared to standard chemotherapeutics like doxorubicin .

- The compound induced apoptosis in cancer cells through the activation of caspase pathways, leading to increased levels of pro-apoptotic factors .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 5 | Apoptosis induction |

| A549 | 10 | Caspase activation |

Antimicrobial Activity

Research also highlights the antimicrobial properties of this compound. It has shown efficacy against various bacterial strains, particularly Gram-positive bacteria.

Study Results:

- A study demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 µg/mL against Staphylococcus aureus and Streptococcus pneumoniae .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Streptococcus pneumoniae | 1 |

Safety and Toxicity

Toxicological assessments have indicated that the compound exhibits low toxicity profiles in animal models. Studies have shown no significant adverse effects at doses up to 2000 mg/kg in mice, suggesting a favorable safety margin for therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.